ethyl 3-chloro-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing ethyl 3-chloro-1H-pyrazole-5-carboxylate involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrially, the synthesis may involve multi-step processes starting from readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-chloro-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols[][3].
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used[][3].
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
Chemistry:
- Ethyl 3-chloro-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
- The compound has been investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and inflammatory diseases .
Industry:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1H-pyrazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for microbial survival . The chlorine and ester groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazole-5-carboxylate: Similar in structure but with a bromine atom instead of chlorine, this compound exhibits different reactivity and biological activity.
Ethyl 3-iodo-1H-pyrazole-5-carboxylate:
Uniqueness:
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRAGHWFXPRSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.